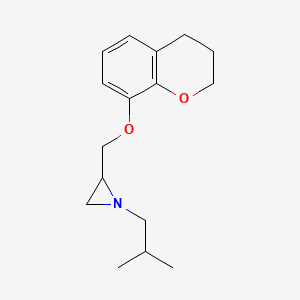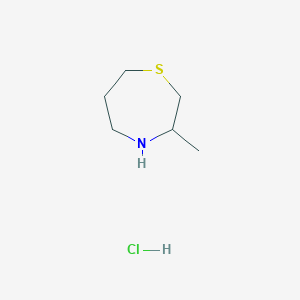
3-Methyl-1,4-thiazepane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,4-thiazepane hydrochloride is a chemical compound that is widely used in scientific research. It is a heterocyclic organic compound that contains a thiazepane ring in its structure. This compound is commonly used as a reagent in organic synthesis and has been found to exhibit various physiological and biochemical effects.
Applications De Recherche Scientifique
1. Synthesis for Screening Libraries
3-Methyl-1,4-thiazepane hydrochloride, as part of the 1,4-thiazepane family, is used in synthesizing compounds for screening libraries. These compounds are crucial for identifying new ligands for bromodomains, a family of protein interaction modules (Pandey et al., 2020).
2. Development of Anti-Trypanosoma Agents
Researchers have explored the potential of 1,4-thiazepane derivatives, such as 3-Methyl-1,4-thiazepane hydrochloride, in developing new agents against Trypanosoma brucei brucei, a pathogen causing sleeping sickness (Vairoletti et al., 2019).
3. Chemical Reactivity with Cysteine
Studies have shown that compounds like 3-Methyl-1,4-thiazepane hydrochloride can undergo unique reactions with cysteine, leading to the formation of novel structural types such as hexahydro-1,4-thiazepines (Starkenmann et al., 2005).
4. Synthesis of Novel Antimicrobial Agents
1,4-Thiazepane derivatives are being synthesized and investigated for their antimicrobial properties. This includes studies to understand their mechanism of action and potential application in medicinal chemistry (Agh-Atabay et al., 2003).
5. Development of Cardiovascular Therapeutics
Research into 1,4-thiazepane derivatives like 3-Methyl-1,4-thiazepane hydrochloride also encompasses the exploration of their potential as cardiovascular therapeutics. This involves evaluating their effects on the cardiovascular system and their potential benefits in treating related diseases (Drapak et al., 2019).
6. Anticancer Research
The exploration of 1,4-thiazepane derivatives in cancer research is an ongoing area of interest. These compounds are being synthesized and evaluated for their efficacy against various cancer cell lines, contributing to the development of new anticancer drugs (Gomha et al., 2017).
Propriétés
IUPAC Name |
3-methyl-1,4-thiazepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.ClH/c1-6-5-8-4-2-3-7-6;/h6-7H,2-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVWWGPWZJPLJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSCCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,4-thiazepane hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

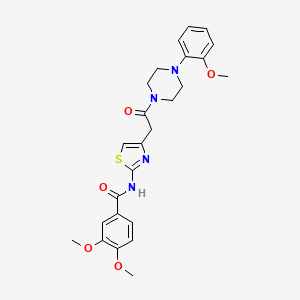
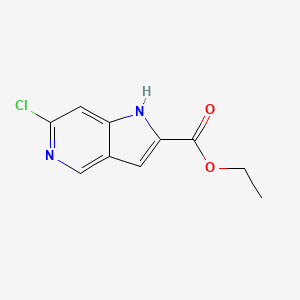
![N-(tert-butyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2378649.png)
![N-mesityl-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2378650.png)
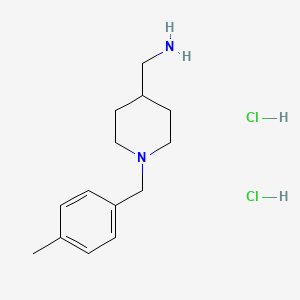
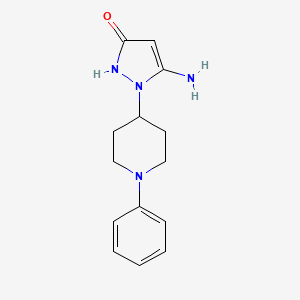
![2-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B2378655.png)
![9-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2378659.png)

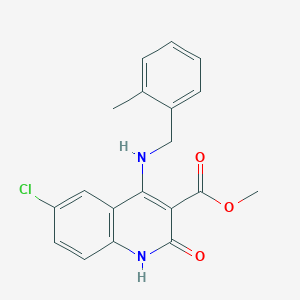
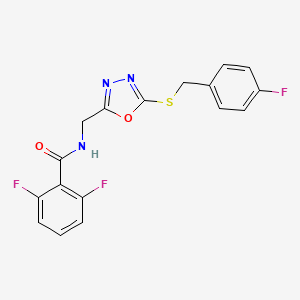
![5-methyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2378664.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2378666.png)
